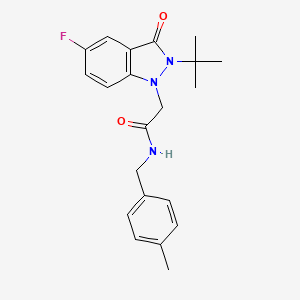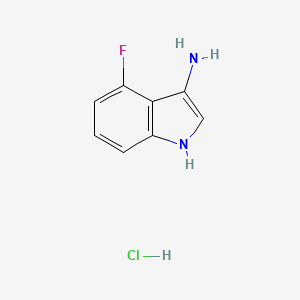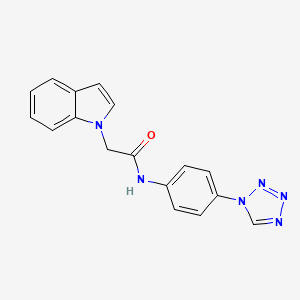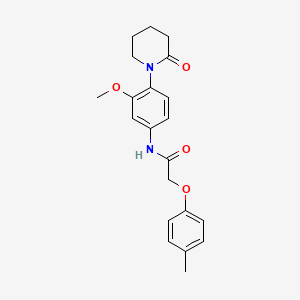
methyl 5-sulfamoyl-2,3-dihydro-1H-indene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-sulfamoyl-2,3-dihydro-1H-indene-2-carboxylate” is a sulfonamide derivative of indene . Indene is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . The “methyl” and “carboxylate” groups suggest that this compound could be an ester .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring structure of indene, with the additional functional groups (sulfamoyl and carboxylate) attached at the 5 and 2 positions, respectively .Chemical Reactions Analysis
As a sulfonamide, this compound might exhibit typical reactions of sulfonamides, such as hydrolysis under acidic or basic conditions. The ester group could also undergo hydrolysis, transesterification, or other typical ester reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Catalytic Applications
Methyl 5-sulfamoyl-2,3-dihydro-1H-indene-2-carboxylate has been studied for its potential in catalysis. Zolfigol et al. (2015) synthesized nano organocatalysts with urea moiety and explored their use in various synthesis reactions, such as the condensation of aromatic aldehydes. These catalysts have shown potential in industry due to their mild and biological-based nature (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Polymorph Discovery
In solid-state chemistry, specifically in the pharmaceutical and pigments industries, the discovery and production of crystalline polymorphs is crucial. Price et al. (2005) developed a methodology to control crystal polymorphism using libraries of polymer heteronuclei. This method could selectively produce different polymorphs from a single solvent and temperature condition by varying the polymer substrate, demonstrating its applicability in pharmaceuticals (Price, Grzesiak, & Matzger, 2005).
Toxicokinetics and Modes of Action
The perfluoroalkyl acid salts (PFAAs) and their derivatives, including this compound, have raised interest due to their global distribution, environmental persistence, and presence in humans and wildlife. Andersen et al. (2008) conducted a symposium to overview PFAA toxicity, discussing their toxicokinetic profiles among different animal models and humans, and examining possible modes of action for observed toxicities in animal models (Andersen et al., 2008).
Role in Biological Reactions
S-adenosylmethionine (SAM or AdoMet), which includes structures similar to this compound, is significant in biological reactions. Fontecave et al. (2004) highlighted the various roles of SAM, including its use as a source of methylene, amino, ribosyl, and aminopropyl groups in several metabolic reactions and biosynthetic pathways (Fontecave, Atta, & Mulliez, 2004).
Synthesis and Biological Activity
In the field of medicinal chemistry, the synthesis and biological activity of compounds related to this compound have been explored. Cong Ri-gang (2007) studied the synthesis and anti-inflammatory activity of related compounds, searching for novel agents with better efficacy and fewer side effects (Cong Ri-gang, 2007).
Mécanisme D'action
Orientations Futures
The future directions for research on this compound would depend on its potential applications. It could be interesting to explore its potential antibacterial properties, given the presence of the sulfamoyl group. Additionally, its chemical reactivity and potential uses in synthesis could be areas for future investigation .
Propriétés
IUPAC Name |
methyl 5-sulfamoyl-2,3-dihydro-1H-indene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-16-11(13)9-4-7-2-3-10(17(12,14)15)6-8(7)5-9/h2-3,6,9H,4-5H2,1H3,(H2,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSDAVNQJWRODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-Phenoxypropanoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2671442.png)
![ethyl 4-amino-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2671443.png)
![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(thiophen-2-yl)methanone](/img/structure/B2671444.png)

![N'-(2,5-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2671451.png)
![3-[(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2671452.png)


![1-(1-{[1,1'-Biphenyl]-4-carbonyl}piperidin-4-yl)-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2671459.png)
![3-(benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2671460.png)



![N-(thiophen-2-ylmethyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2671465.png)